molecular formula C17H19NO2S2 B2470989 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034486-25-2

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2470989
CAS No.: 2034486-25-2
M. Wt: 333.46
InChI Key: YYQULKGIELTNQB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a relatively new compound that has garnered significant interest in the scientific community

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide typically involves the condensation of thiophene derivatives with cyclohexene carboxamide. One common method includes the use of thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives, which are then further reacted to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with various molecular targets and pathways. The thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid: Similar in structure but lacks the cyclohexene ring and carboxamide group.

    Thiophene derivatives: Various thiophene-based compounds with different functional groups and biological activities.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is unique due to its combination of a cyclohexene ring, carboxamide group, and two thiophene rings

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c19-16(13-6-2-1-3-7-13)18-12-17(20,14-8-4-10-21-14)15-9-5-11-22-15/h1-2,4-5,8-11,13,20H,3,6-7,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQULKGIELTNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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